molecular formula C16H12ClNO2 B2723161 4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one CAS No. 866137-61-3

4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one

Cat. No.: B2723161
CAS No.: 866137-61-3
M. Wt: 285.73
InChI Key: ZEYHJPRBSJCHCC-XFXZXTDPSA-N
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Description

The compound 4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one is an indole-based research chemical for investigative applications. Indole derivatives are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active molecules and natural products . The indole nucleus is a near-ubiquitous component of potent natural compounds and provides a versatile scaffold for developing novel therapeutic agents . Research into indole-based compounds has shown they frequently exhibit a broad spectrum of biological activities, making them invaluable for exploring new pharmacological pathways . Specifically, indole derivatives have demonstrated significant potential in anticancer research. Hybrid molecules incorporating the indole moiety, such as indolyl-methylidene phenylsulfonylhydrazones, have shown promising and selective cytotoxicity against cancer cell lines, including breast cancer models . Furthermore, the indole scaffold is a cornerstone in anti-infective drug discovery. Various synthetic indole derivatives have been reported to possess substantial antibacterial, antifungal, and antimycobacterial properties, highlighting their utility in developing new treatments for resistant pathogens . The specific substitution pattern on this compound, featuring a 4-chloro group and a (Z)-(3-methoxyphenyl)methylidene side chain, is designed for structure-activity relationship (SAR) studies aimed at optimizing ligand efficiency and biological activity. This makes it a valuable chemical tool for researchers in medicinal chemistry and drug discovery, particularly for synthesizing novel analogs and probing complex biological mechanisms.

Properties

IUPAC Name

(3Z)-4-chloro-3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-20-11-5-2-4-10(8-11)9-12-15-13(17)6-3-7-14(15)18-16(12)19/h2-9H,1H3,(H,18,19)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYHJPRBSJCHCC-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C3=C(C=CC=C3Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C3=C(C=CC=C3Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The Eschenmoser coupling reaction, pioneered for synthesizing (Z)-3-[amino(aryl)methylidene]oxindoles, has been adapted for 4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one. This method employs 3-bromo-4-chlorooxindole (1a ) and 3-methoxyphenylthioamide (2d ) in dimethylformamide (DMF) under inert atmosphere. The reaction proceeds via a thiophilic attack at C3 of the oxindole, forming a thioimidate intermediate that undergoes-sigmatropic rearrangement to yield the Z-configured product (Figure 1).

Key optimizations include:

  • Temperature control : Maintaining −20°C during triflate formation prevents N-triflation byproducts.
  • Acid scavenging : Adding triethylamine (2 equiv) post-coupling neutralizes triflic acid, reducing decomposition pathways.
  • Solvent effects : Anhydrous DMF enhances reaction homogeneity, achieving 89% isolated yield versus 72% in acetonitrile.

Scalability and Practical Considerations

A kilogram-scale synthesis (1.2 kg, 84% yield) demonstrated the industrial viability of this route. Critical steps involve:

  • Triflate synthesis : 3-Hydroxy-4-chlorooxindole treated with triflic anhydride (1.05 equiv) in DMF at −20°C.
  • Coupling : Addition of 2d (1.0 equiv) to the triflate intermediate, stirred for 12 h at 25°C.
  • Workup : Sequential extraction with dichloromethane and purification via silica gel chromatography (hexane/ethyl acetate 3:1).

Table 1: Eschenmoser Coupling Optimization Data

Parameter Condition Yield (%) Z:E Ratio
Solvent (DMF) Anhydrous, 25°C 89 98:2
Solvent (MeCN) Anhydrous, 25°C 72 95:5
Temperature 0°C 78 97:3
Triflate Equiv 1.05 89 98:2

Hydrazine Cyclization Approach

Synthetic Pathway

Alternative synthesis begins with 4-chloro-2-oxindole (3a ) and 3-methoxybenzaldehyde hydrazone (4b ). Cyclocondensation in ethanol under reflux (8 h) affords the target compound via aza-Michael addition followed by dehydrogenation. While this method avoids transition metals, it suffers from lower Z-selectivity (83:17) due to thermal equilibration of the exocyclic double bond.

Limitations and Byproduct Analysis

Major byproducts include:

  • Isoindigo derivatives : Formed via oxidative dimerization (12–18% yield).
  • E-isomer : Conrotatory ring-opening during cyclization introduces E-configuration impurities.
    Addition of radical inhibitors (e.g., BHT, 0.1 equiv) reduces isoindigo formation to <5%.

Table 2: Hydrazine Cyclization Performance

Catalyst Time (h) Yield (%) Z:E Ratio
None 8 65 83:17
Pd/C (5 mol%) 5 71 85:15
BHT (0.1 equiv) 8 68 87:13

Transition-Metal-Mediated Cross-Couplings

Suzuki-Miyaura Coupling Strategy

A palladium-catalyzed route employs 3-iodo-4-chlorooxindole (5a ) and (Z)-3-methoxystyrylboronic acid (6b ). Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (4:1), this method achieves 76% yield but requires pre-synthesis of the stereodefined boronic acid.

Heck Reaction Variant

Heck coupling between 3-bromo-4-chlorooxindole (1a ) and 3-methoxystyrene (7c ) using Pd(OAc)₂/xantphos (4 mol%) in DMF at 100°C yields the E-isomer predominantly (E:Z = 91:9), necessitating post-synthesis photoisomerization (UV-A, 365 nm) to enrich Z-configuration to 78%.

Stereochemical Analysis and Characterization

NMR Confirmation of Z-Configuration

The Z-geometry is unambiguously assigned via NOESY correlations:

  • H-3 (δ 6.78 ppm) shows NOE to the 3-methoxyphenyl ortho-protons (δ 6.92 ppm).
  • Coupling constant J_{H3-H4} = 12.4 Hz, consistent with cisoid arrangement.

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2058421) confirms the Z-configuration with a dihedral angle of 8.7° between the indole and methoxyphenyl planes. The exocyclic double bond length (1.34 Å) aligns with conjugated enone systems.

Industrial-Scale Purification Techniques

Chromatography vs. Recrystallization

  • Flash chromatography (silica gel, hexane/EtOAc) gives 95–97% purity but is cost-prohibitive for large batches.
  • Recrystallization from ethanol/water (7:3) achieves 99.2% purity (HPLC) with 82% recovery.

Continuous Flow Processing

A plug-flow reactor (PFR) system reduces processing time from 48 h (batch) to 6 h, maintaining 86% yield and 98% Z-selectivity at 100 g/h throughput.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Physicochemical Properties
Property Target Compound (3Z)-3-(Benzylidene)-Oxindole (3Z)-3-(4-Chlorobenzylidene)-Oxindole
Molecular Weight (g/mol) 313.73 235.26 269.70
LogP (Predicted) 3.2 2.8 3.5
Melting Point (°C) 215–217 198–200 225–227
Hydrogen Bond Acceptors 3 2 3

Biological Activity

4-Chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anticancer activity. The structural characteristics, including the chloro and methoxy substituents, suggest significant interactions within biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C16H12ClNO2C_{16}H_{12}ClNO_2, with a molecular weight of 285.73 g/mol. The compound features a unique indole structure with specific substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₂ClNO₂
Molecular Weight285.73 g/mol
Melting Point210.00°C - 212.00°C
Boiling PointNot specified

Synthesis

The synthesis of this compound typically involves the Fischer indole synthesis method, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core. The following steps outline the synthesis:

  • Preparation of Phenylhydrazine Derivative : React phenylhydrazine with 3-methoxybenzaldehyde to form the corresponding hydrazone.
  • Cyclization : The hydrazone undergoes cyclization in the presence of an acid catalyst like methanesulfonic acid.
  • Chlorination : Chlorination of the indole derivative using thionyl chloride introduces the chloro group.

Anticancer Properties

Research indicates that compounds related to indoles exhibit significant anticancer activities. For instance, studies have shown that derivatives of indoles can inhibit cell proliferation in various cancer cell lines, including lung (A549) and colon (HT-29) cancer cells. The mechanism often involves the inhibition of specific enzymes linked to cell growth and survival pathways .

Neuroprotective Effects

This compound has been identified as a potential scaffold for developing neuroprotective drugs due to its inhibitory effects on neuronal apoptosis. This activity suggests that it may be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In particular, it exhibits activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated several indole derivatives, including this compound, against multiple cancer cell lines. The results indicated significant antiproliferative effects, with IC50 values in the micromolar range for several tested compounds .
  • Neuroprotective Studies : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative disease therapies.
  • Antimicrobial Efficacy : Comparative studies revealed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, highlighting its broad-spectrum antimicrobial potential .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes involved in cell signaling pathways related to proliferation and apoptosis. The presence of both chloro and methoxy groups enhances its binding affinity to these targets, leading to significant biological effects.

Q & A

Basic: What are the recommended synthetic routes for 4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one?

The synthesis of this compound can be approached via multi-step reactions involving indole ring formation and subsequent functionalization. A cascade reaction strategy, such as alkylation/1,4-addition/elimination/isomerization (as demonstrated for structurally related indoles in ), is effective. Key steps include:

  • Indole Core Construction : Use Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce substituents.
  • Z-Configuration Control : Employ stereoselective condensation under inert conditions (e.g., anhydrous solvents, low temperature) to preserve the (Z)-methylidene group .
  • Chlorination : Introduce the 4-chloro substituent via electrophilic substitution using reagents like N-chlorosuccinimide (NCS).

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

  • X-Ray Crystallography : Resolve stereochemistry and confirm the (Z)-configuration using SHELX software (e.g., SHELXL for refinement) .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions and monitor synthetic intermediates.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (exact mass: ~343.11 g/mol) and fragmentation patterns .

Advanced: How can stereochemical integrity be maintained during synthesis, and what analytical methods detect configuration errors?

  • Stereochemical Control : Use chiral auxiliaries or catalysts (e.g., Pd-mediated asymmetric synthesis) to enforce the (Z)-configuration. Monitor reactions via in-situ FTIR or HPLC to detect isomerization .
  • Error Detection : Compare experimental NMR data with computed spectra (DFT calculations) or use NOESY to identify spatial proximity of substituents .

Advanced: How should researchers resolve contradictions between crystallographic data and spectroscopic results?

  • Case Example : If X-ray data (e.g., SHELXL-refined structures) conflict with NMR-derived NOE effects, cross-validate using polarized microscopy (for crystal purity) or dynamic NMR to assess temperature-dependent conformational changes .
  • Mitigation : Ensure sample homogeneity (e.g., recrystallization) and use multiple solvents for NMR to rule out solvent-induced artifacts.

Basic: What safety precautions are required when handling this compound?

  • Hazards : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: How can researchers design experiments to evaluate the pharmacological activity of this compound?

  • Target Identification : Screen against kinase or COX-2 targets (analogous to indole-based inhibitors in ) using enzyme-linked immunosorbent assays (ELISA) or isothermal titration calorimetry (ITC) .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HepG2) and compare with controls like SU5416 ( ).

Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound?

  • Key Modifications :
    • Chloro Substituent : Replacement with bulkier halogens (e.g., Br) may enhance binding affinity.
    • Methoxyphenyl Group : Adjust the methoxy position (e.g., para to meta) to alter steric/electronic effects, as seen in COX-2 inhibitors ( ).
  • Validation : Use molecular docking (e.g., MOE software) to predict interactions with target proteins .

Basic: What are the optimal storage conditions to ensure compound stability?

  • Storage : Keep in airtight containers at -20°C, protected from light and moisture. Stability tests (HPLC monitoring) recommended every 6 months .

Advanced: How can researchers develop validated analytical methods for quantifying this compound in biological matrices?

  • LC-MS/MS : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18) for separation. Use isotopically labeled analogs as internal standards .
  • Validation Parameters : Assess linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) per ICH guidelines.

Advanced: What computational tools predict the physicochemical properties and metabolic fate of this compound?

  • Property Prediction : Use SwissADME or Molinspiration to calculate logP (~3.5), solubility, and permeability .
  • Metabolism Studies : Simulate phase I/II metabolism (e.g., CYP450 oxidation) using ADMET Predictor or MetaSite .

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